6-pentyltetrahydro-2H-thiopyran-2-one
Description
Properties
CAS No. |
201991-54-0 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
6-pentylthian-2-one |
InChI |
InChI=1S/C10H18OS/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 |
InChI Key |
PXRUYLRRFJEVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC(=O)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pentyltetrahydro-2H-thiopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pentyl-substituted precursor with a thiopyran ring-forming reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, ensuring consistency and purity. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Ring-Opening and Decarboxylation
In aqueous conditions, 6PP undergoes hydrolytic ring-opening followed by decarboxylation to form a linear ketone intermediate (likely 5-oxodecanoic acid). This reaction is catalyzed by water and proceeds via cleavage of the ester linkage in the lactone ring . For thiopyran-2-one analogs, sulfur’s nucleophilicity could alter reaction kinetics or favor alternative pathways (e.g., thioester intermediates).
Aldol Condensation
The linear ketone derived from 6PP participates in base-catalyzed aldol condensation under solid-phase conditions, yielding C14/C15 hydrocarbon precursors . This suggests that 6-pentyltetrahydro-2H-thiopyran-2-one might undergo similar C–C bond-forming reactions, though sulfur’s presence could stabilize enolate intermediates differently.
Reduction Reactions
6PP’s α,β-unsaturated lactone system is susceptible to hydrogenation:
| Reaction Conditions | Product | Catalyst |
|---|---|---|
| HCO₂H, Pd/C, heat | δ-Decalactone (saturated lactone) | Pd/C |
| LiAlH₄ (strong reducing agent) | 1,5-Decanediol | – |
Thiopyran-2-one derivatives would likely exhibit distinct regioselectivity due to sulfur’s electronic effects .
Functionalization via Nucleophilic Attack
Pyran-2-ones undergo nucleophilic additions at the carbonyl group. For example:
-
Aminolysis : Reaction with amines (e.g., piperidine/pyrrolidine) forms N,S-acetals, enabling downstream cyclization .
-
Thiolysis : Thiopyran-2-one’s sulfur atom might facilitate disulfide bond formation or thiol-mediated ring expansions, though this is speculative without direct data.
Biological Reactivity
6PP demonstrates antifungal activity via inhibition of TOR pathway components (e.g., PlYY1 transcription factor) . Thiopyran-2-one derivatives could exhibit enhanced bioactivity due to sulfur’s affinity for metal cofactors in enzymes.
Key Data Table: Comparative Reactivity of Pyran-2-one vs. Thiopyran-2-one
| Reaction Type | 6PP (Pyran-2-one) | Hypothesized Thiopyran-2-one Behavior |
|---|---|---|
| Hydrolysis | Rapid ring-opening in H₂O | Slower due to thioester stability |
| Reduction | Selective double bond saturation | Potential over-reduction of S-containing ring |
| Nucleophilic Addition | Amine/water nucleophiles attack carbonyl | Thiols may preferentially attack sulfur |
Scientific Research Applications
Antifungal Properties
One of the most significant applications of 6-pentyl-2H-pyran-2-one is its antifungal activity . Research has demonstrated that this compound exhibits potent antifungal effects against a wide range of phytopathogens.
Case Studies
- Study on Peronophythora litchii : A 2023 study highlighted the effectiveness of 6-pentyl-2H-pyran-2-one against Peronophythora litchii, a pathogen affecting lychee crops. The compound was shown to inhibit mycelial growth significantly, with an estimated effective concentration (EC50) of 43 µg/mL .
- Trichoderma species : Various studies have identified that Trichoderma species produce this compound, which helps them suppress plant pathogens such as Botrytis and Sclerotinia. The antifungal properties are attributed to the volatile nature of 6-pentyl-2H-pyran-2-one, allowing it to diffuse through the air and inhibit fungal growth effectively .
Agricultural Applications
The low toxicity and biodegradability of 6-pentyl-2H-pyran-2-one make it an attractive candidate for use as a biopesticide in agriculture. Its ability to control fungal diseases in crops can lead to reduced reliance on synthetic fungicides.
Potential Uses
- Fungicide : Given its efficacy against various plant pathogens, this compound is being explored as a natural fungicide for use in horticulture and agriculture. It can be applied to soil or foliage to protect crops from diseases .
- Plant Growth Regulation : Research indicates that 6-pentyl-2H-pyran-2-one may also influence plant growth by regulating root morphogenesis through auxin signaling pathways . This suggests potential applications in enhancing crop yields and improving plant health.
Synthesis Techniques
- Biotechnological Methods : The most common method involves using strains of Trichoderma fungi, which naturally produce the compound. This biotechnological approach is favored due to its sustainability and efficiency .
- Chemical Synthesis : Several patents describe synthetic routes for producing 6-pentyl-2H-pyran-2-one, including methods that involve the reaction of precursors under specific conditions to yield the desired compound .
Reactivity Studies
Recent computational studies have investigated the reactivity of 6-pentyl-2H-pyran-2-one in cycloaddition reactions with strained alkynes. These studies suggest that its unique structure allows for enhanced reactivity compared to other analogs, making it a valuable candidate for further chemical transformations .
Mechanism of Action
The mechanism of action of 6-pentyltetrahydro-2H-thiopyran-2-one involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Analysis
Core Structure Differences :
- Thiopyran-2-one vs. Pyran-2-one : The thione group (C=S) in this compound increases electron density and polarizability compared to the ketone (C=O) in pyran-2-ones. This enhances nucleophilic reactivity and alters hydrogen-bonding capabilities .
- Furan-2-one : The five-membered ring in 5-pentyldihydrofuran-2(3H)-one introduces ring strain, reducing stability but increasing reactivity in cycloaddition reactions .
Substituent Effects: Alkyl Chain Length: Longer chains (e.g., 6-nonyl in pyran-2-one) increase hydrophobicity and lipid solubility, impacting bioavailability and environmental persistence . Aromatic vs. Aliphatic Substituents: The phenyl group in tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one introduces π-π stacking interactions, which are absent in aliphatic analogs like this compound .
Physicochemical Properties :
- Molecular Weight : While this compound (158.82 g/mol) and 5-pentyldihydrofuran-2(3H)-one (156.22 g/mol) have similar weights, their ring sizes and functional groups lead to divergent melting/boiling points and solubility profiles .
- Lipophilicity : Thiopyran-2-one derivatives generally exhibit higher logP values than pyran-2-ones due to sulfur’s lower electronegativity, making them more membrane-permeable .
Q & A
Q. What are the recommended synthetic routes for 6-pentyltetrahydro-2H-thiopyran-2-one, and what are the critical optimization steps?
Synthesis of thiopyran-2-one derivatives often involves cyclization or multicomponent reactions. For example:
- Cyclization of hydroxy acids : Analogous to the synthesis of tetrahydro-2H-pyran-2-one derivatives, 3-hydroxy acids can undergo cyclization using acidic catalysts (e.g., BF₃·Et₂O) to form lactones. Adjusting reaction temperature and catalyst loading is critical to prevent side reactions like polymerization .
- Multicomponent reactions : Pyran derivatives can be synthesized via four-component reactions involving amines, aldehydes, and cyclic diketones. For thiopyran-2-ones, substituting sulfur-containing precursors (e.g., thioketones) may introduce the thio-functional group .
- Key optimization : Monitor reaction progress via TLC or GC-MS to isolate intermediates. Purification via column chromatography is often required due to byproduct formation.
Q. How should researchers handle stability and storage challenges for this compound?
Based on safety data for structurally similar compounds (e.g., tetrahydro-2H-pyran-2-one):
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and direct sunlight .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic and oxidative stability. Use HPLC to quantify degradation products .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the thiopyran ring structure and pentyl substituent. Compare chemical shifts with tetrahydro-2H-pyran-2-one analogs (e.g., δ ~4.5–5.0 ppm for ring protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₈OS: 186.11 g/mol). Fragmentation patterns distinguish thiopyran-2-ones from oxygen analogs .
- IR : A strong C=O stretch (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the sulfur atom in this compound influence its reactivity compared to oxygen analogs?
- Electronic effects : Sulfur’s lower electronegativity reduces lactone ring polarization, potentially lowering reactivity in nucleophilic acyl substitutions. This may require harsher conditions for ring-opening reactions .
- Thermal stability : Thiopyran-2-ones are more prone to decomposition at elevated temperatures (>150°C) due to weaker C-S bonds. Thermogravimetric analysis (TGA) is recommended to determine safe handling limits .
- Biological activity : Sulfur incorporation may enhance lipophilicity, improving membrane permeability in bioactivity assays. Compare logP values with oxygen analogs using computational tools (e.g., ChemAxon) .
Q. What experimental strategies can resolve contradictory data in bioactivity studies of this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish compound-specific effects from cell line artifacts .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity. For example, thioester hydrolysis could generate inactive carboxylic acids .
- Structural analogs : Synthesize and test derivatives (e.g., 6-hexyl or 6-phenyl variants) to establish structure-activity relationships (SAR) and validate target specificity .
Q. How can researchers design catalytic asymmetric syntheses for enantiomerically pure this compound?
- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during ring-closing metathesis or lactonization .
- Computational modeling : Employ DFT calculations (e.g., Gaussian) to predict transition states and guide catalyst selection .
Safety and Ecological Considerations
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- First aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. Skin contact requires immediate soap washing .
- Waste disposal : Neutralize residues with sodium bicarbonate before incineration. Avoid aqueous discharge due to potential ecotoxicity .
Q. What are the current data gaps in the ecological risk assessment of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
